1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Description
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline is a complex organic compound belonging to the isoquinoline family. It is characterized by its molecular formula C24H29NO4 and a molecular weight of 395.4914 g/mol . This compound is known for its unique structural features, which include multiple ethoxy groups attached to the phenyl and isoquinoline rings.
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,14-16H,5-8,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXEYAKRVJMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862501 | |
| Record name | 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Ethoxy Groups: The ethoxy groups are introduced via ethylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Final Assembly: The final step involves the coupling of the 3,4-diethoxyphenylmethyl group to the isoquinoline core through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its tetrahydroisoquinoline form.
Scientific Research Applications
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly the dopaminergic and serotonergic pathways. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.
Comparison with Similar Compounds
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but includes an additional hydrogenation step, making it more saturated.
Ethylpapaverine: Another isoquinoline derivative with similar ethoxy groups but different pharmacological properties.
Biological Activity
1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H31NO4
- Molecular Weight : 395.49 g/mol
- IUPAC Name : this compound
- SMILES : CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC
Biological Activity Overview
The biological activities of this compound include:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens.
- Neuroprotective Effects : Research suggests potential benefits in neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
This compound may exert its biological effects through several mechanisms:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit AChE activity, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is beneficial for enhancing cognitive function and memory retention in neurodegenerative conditions .
- Free Radical Scavenging : Its antioxidant properties allow it to neutralize free radicals and reduce oxidative damage in cells .
1. Acetylcholinesterase Inhibition Study
A study focused on the inhibition of AChE by various tetrahydroisoquinoline derivatives highlighted that compounds similar to this compound showed promising AChE inhibitory activity. The IC50 values were reported in the range of 10–20 µM for effective inhibitors .
2. Antioxidant Activity Assessment
Research evaluating the antioxidant capacity of related compounds indicated that this compound could scavenge free radicals effectively. The DPPH radical scavenging assay showed an IC50 value of approximately 15 µg/mL .
3. Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 mg/mL depending on the bacterial strain tested .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | AChE Inhibition IC50 (µM) | Antioxidant Activity (IC50 µg/mL) |
|---|---|---|---|
| This compound | Structure | 15 | 15 |
| 6,7-Dihydroxy-1-methyl-tetrahydroisoquinoline | - | 12 | 20 |
| 1-Methyl-1H-tetrahydroisoquinoline | - | 18 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
